molecular formula C23H27N5O2S B305509 2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No. B305509
M. Wt: 437.6 g/mol
InChI Key: MDCIYXAANOWZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the treatment of B-cell malignancies. BTK is a key enzyme in the B-cell receptor signaling pathway, and inhibition of this enzyme has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, and inhibition of this enzyme leads to the suppression of B-cell activation and proliferation. This, in turn, leads to the inhibition of the growth and survival of B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide are primarily related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which results in the inhibition of the growth and survival of B-cell malignancies. Additionally, inhibition of BTK has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide in lab experiments is its potency and selectivity for BTK. This compound has been shown to be highly effective in inhibiting BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, one of the limitations of using this compound is its potential toxicity. As with any potent inhibitor, there is a risk of off-target effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. One area of research is the development of more potent and selective inhibitors of BTK. Additionally, there is a need for further research on the potential applications of BTK inhibition in the treatment of autoimmune diseases. Finally, there is a need for research on the potential off-target effects of BTK inhibitors and ways to mitigate these effects.

Synthesis Methods

The synthesis of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves several steps. The first step involves the reaction of 2,4,6-trimethylphenyl isocyanate with 2-mercaptoethylamine to form the intermediate compound 2-(2-mercaptoethylamino)-4,6-dimethylphenyl isocyanate. This intermediate is then reacted with 4-methyl-5-(2-oxo-2-(2,4,6-trimethylphenylamino)ethylthio)-1H-1,2,4-triazole to form the final product, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide.

properties

Product Name

2-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-methyl-N-[[4-methyl-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H27N5O2S/c1-14-10-16(3)21(17(4)11-14)25-20(29)13-31-23-27-26-19(28(23)5)12-24-22(30)18-9-7-6-8-15(18)2/h6-11H,12-13H2,1-5H3,(H,24,30)(H,25,29)

InChI Key

MDCIYXAANOWZEB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3C)C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.